Isovalerylsarcosine
Overview
Description
Isovalerylsarcosine is an N-acyl-amino acid that results from the formal condensation of the carboxy group of isovaleric acid with the amino group of sarcosine . It is a glycine derivative, a N-acyl-amino acid, and a tertiary carboxamide .
Synthesis Analysis
This compound is associated with isovaleric acidemia, an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency results in the accumulation of derivatives of isovaleryl-CoA .Chemical Reactions Analysis
Isovaleric acidemia, which is associated with this compound, is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and transfers electrons to the electron transfer flavoprotein .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.21 g/mol . Other physical and chemical properties could not be found in the available resources.Scientific Research Applications
Metabolite in Isovaleric Acidemia
Isovalerylsarcosine has been identified as a minor but characteristic metabolite in the organic acid profile of isovaleric acidemia (IVA). IVA is an autosomal recessive genetic disorder involving the enzyme isovaleryl-CoA dehydrogenase, crucial in leucine metabolism. This compound, along with other metabolites like N-isovalerylalanine, is formed from isovaleryl-CoA by the action of glycine N-acylase on sarcosine. This discovery broadens our understanding of IVA's metabolic profile and may aid in diagnosing and managing the disorder (Lehnert, 1983) (Loots, Erasmus, & Mienie, 2005).
In Mucositis Research
Research in mucositis, a common side effect in cancer therapy, is exploring new avenues, including the role of various metabolites and compounds. This compound may potentially be a focus in future research, given the evolving understanding of mucositis pathogenesis and the need for new therapeutic targets (Bowen et al., 2019).
In Pharmacology and Drug Metabolism
This compound's properties have been examined in the context of first-pass hydrolysis and drug metabolism. Studies on compounds like O-isovaleryl-propranolol show how this compound derivatives can be used to understand drug absorption and metabolism in biological systems. This research can inform the development of new drug delivery systems and therapeutic agents (Masaki, Taketani, & Imai, 2006).
In Metabolic Disorder Research
This compound has been identified in studies related to metabolic disorders like multiple acyl-CoA dehydrogenase deficiency. Understanding its role and presence in these disorders could contribute to better diagnostic and therapeutic approaches (Goodman, McCabe, Fennessey, & Mace, 1980).
In Transdermal Drug Delivery
Research involving transdermal drug delivery systems has explored the use of this compound derivatives. Such studies aim to enhance the permeability and efficacy of drugs through the skin, offering alternative routes for drug administration (Ahad et al., 2014).
Mechanism of Action
Target of Action
Isovalerylsarcosine is a metabolite that is primarily associated with the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in leucine metabolism . This enzyme is the primary target of this compound .
Mode of Action
This compound is formed from isovaleryl-CoA by the action of the enzyme glycine N-acylase on sarcosine . This interaction results in the production of this compound, which then participates in various metabolic processes .
Biochemical Pathways
This compound is involved in the metabolism of glycine, serine, and threonine . It is a product of these metabolic pathways and can affect downstream processes. The presence of this compound can influence the balance and flow of these pathways, potentially leading to various physiological effects .
Pharmacokinetics
It is known that this compound can be detected in the urine of patients with certain metabolic disorders , suggesting that it is excreted through the urinary system.
Result of Action
The presence of this compound in the body can lead to various molecular and cellular effects. For instance, in the context of isovaleric acidemia, a genetic disorder of leucine metabolism, this compound is one of the metabolites that can be excreted . The presence of this compound and other metabolites can help in the diagnosis of this condition .
Biochemical Analysis
Biochemical Properties
Isovalerylsarcosine plays a role in biochemical reactions involving amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. The interaction of this compound with enzymes such as isovaleryl-CoA dehydrogenase is significant in the context of metabolic disorders like isovaleric acidemia. This interaction leads to the accumulation of this compound and other related metabolites, which can be detected in the urine of affected individuals .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with metabolic disorders, the accumulation of this compound can disrupt normal cellular functions. For example, it has been observed that this compound levels are significantly lower in patients with chronic articular patterns of adult-onset Still’s disease compared to other patterns . This suggests that this compound may play a role in modulating inflammatory responses and cellular metabolism in specific disease contexts.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile. For example, in patients with isovaleric acidemia, the accumulation of this compound and other related metabolites can disrupt normal metabolic processes and contribute to the clinical symptoms observed in these patients .
Properties
IUPAC Name |
2-[methyl(3-methylbutanoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFSWCRCPHKNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236832 | |
Record name | N-Isovalerylsarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isovalerylsarcosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88127-29-1 | |
Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isovalerylsarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isovalerylsarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovalerylsarcosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying isovalerylsarcosine in the context of isovaleric acidemia?
A1: this compound is considered a minor metabolite in IVA [, ]. Its discovery, along with other novel metabolites, highlights the complexity of metabolic disturbances in IVA and emphasizes that the full spectrum of metabolic consequences remains not fully understood []. While isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers for IVA, identifying additional metabolites like this compound could contribute to a more comprehensive understanding of the disease's metabolic profile and potentially lead to better management strategies in the future.
Q2: Does the presence of this compound correlate with disease activity or outcome in IVA?
A2: The provided research articles focus primarily on the identification of this compound as a novel metabolite in IVA [] and its presence within a broader metabolic profile in adult-onset Still's disease []. They do not delve into specific correlations between this compound levels and IVA disease activity or outcome. Further research is needed to establish if such a correlation exists.
Q3: Are there any known differences in this compound levels based on the clinical presentation of IVA?
A3: Currently, there is no information available regarding the specific association of this compound levels with different clinical presentations of IVA. More research is required to explore whether variations in this compound levels exist among individuals exhibiting different symptoms or severities of the disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.